Lithium 2,3,6-Trichlorobenzene sulfinate
Description
Lithium 2,3,6-trichlorobenzene sulfinate is a sulfinic acid salt characterized by a benzene ring substituted with three chlorine atoms at the 2, 3, and 6 positions and a sulfinate (-SO₂Li) functional group. These compounds are often utilized as intermediates in organic synthesis, particularly in high-temperature reactions or as precursors for complex molecular architectures like porphyrins and phthalocyanines (Pc) .
Properties
IUPAC Name |
lithium;2,3,6-trichlorobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S.Li/c7-3-1-2-4(8)6(5(3)9)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPINTNLHUOXQT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1Cl)S(=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3LiO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2,3,6-Trichlorobenzene sulfinate can be synthesized through several methods. One common approach involves the reaction of 2,3,6-Trichlorobenzenesulfonyl chloride with lithium hydroxide in an aqueous medium. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfinate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2,3,6-Trichlorobenzene sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Lithium 2,3,6-Trichlorobenzene sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium 2,3,6-Trichlorobenzene sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure of target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to influence redox processes within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Lithium 2,3,6-trichlorobenzene sulfinate with two key analogs from the evidence: 2,3,6-trichlorobenzaldehyde and 1,2,3-trichlorobenzene .
Structural and Functional Differences
- This compound : Contains a sulfinate group (-SO₂Li), which imparts ionic character and enhances solubility in polar solvents. The chlorine substituents at the 2, 3, and 6 positions create steric and electronic effects distinct from isomers like 1,2,3-trichlorobenzene.
- 2,3,6-Trichlorobenzaldehyde : Features an aldehyde (-CHO) group instead of a sulfinate, making it more reactive toward nucleophilic additions. Its chlorine substitution pattern matches the sulfinate analog, but the aldehyde group increases its melting point (86–88°C) .
- 1,2,3-Trichlorobenzene: A non-polar aromatic hydrocarbon with chlorine atoms at adjacent positions (1, 2, 3), resulting in lower symmetry and distinct physical properties, such as a lower melting point (52.6°C) and higher volatility (bp 221°C) .
Physical and Chemical Properties
*Estimated properties based on structural analogs.
Key Research Findings
Thermal Stability : Reactions involving 1,2,3-trichlorobenzene as a solvent at 218°C demonstrate its utility in high-temperature syntheses without decomposition or racemization, suggesting that this compound could similarly tolerate harsh conditions due to its ionic stability .
Yield Efficiency: The synthesis of triple-decker porphyrin-Pc compounds in trichlorobenzene achieves higher yields (~40%) compared to mixed condensations in pentanol (6–10%), highlighting the solvent’s role in reaction optimization .
Functional Group Impact : The electrophilic nature of 2,3,6-trichlorobenzaldehyde contrasts with the nucleophilic sulfinate, underscoring how functional groups dictate reactivity pathways in chlorinated aromatics .
Biological Activity
Lithium 2,3,6-Trichlorobenzene sulfinate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from 2,3,6-trichlorobenzenesulfonyl chloride through a reaction with lithium hydroxide. The resulting compound exhibits unique chemical properties that facilitate its interaction with biological systems. Its structure can be represented as follows:
- Chemical Formula : CHClLiOS
- Molecular Weight : Approximately 259.5 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It participates in various substitution reactions that modify target biomolecules. Additionally, the compound can undergo oxidation and reduction reactions, influencing redox processes within biological systems.
Key Reactions:
- Oxidation : Converts sulfinate to sulfonic acids.
- Reduction : Forms thiols.
- Substitution : Engages in nucleophilic substitution reactions with amines and alcohols.
1. Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Studies have shown that similar sulfinates can disrupt microbial cell membranes and inhibit enzyme activities critical for bacterial survival .
2. Enzyme Interaction
The compound has been studied for its effects on enzyme activities. Anionic surfactants like this compound can bind to proteins and alter their function. For example, it has been shown to inhibit alkaline phosphatase activity at specific concentrations .
Case Study 1: Antimicrobial Efficacy
A study examined the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways.
| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| E. coli | 50 | 30 |
| S. aureus | 100 | 60 |
| P. aeruginosa | 200 | 85 |
Case Study 2: Enzyme Inhibition
In another study focused on enzyme interactions, this compound was found to inhibit the activity of cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in drug development:
- Therapeutic Precursor : The compound serves as a precursor in synthesizing pharmaceuticals aimed at treating infections caused by resistant bacteria.
- Biodegradation Studies : Investigations into the biodegradation pathways of related chlorinated compounds suggest that this compound could be utilized in bioremediation efforts due to its reactivity with microbial communities capable of dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
